N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Biological Activity
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound features a pyrazole ring, a hydrazide moiety, and aromatic substituents that contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often display significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides have demonstrated notable antifungal activity .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer effects. This compound has been evaluated for its potential to inhibit cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antidiabetic Activity : Some studies suggest that pyrazole derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : Interaction studies indicate that this compound can bind to specific receptors or enzymes, influencing various biological processes .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-pyrazine-2-carbohydrazide | Pyrazine ring instead of pyrazole | Antitumor | Different heterocyclic core |
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl | Lacks hydrazone linkage | Antimicrobial | No hydroxyl group |
3-(Pyridazin-4-yl)-5,6-dihydro-4H-oxadiazine | Contains oxadiazine instead of pyrazole | Antifungal | Different ring structure |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis and Antimicrobial Evaluation : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains, highlighting the significant antimicrobial activity exhibited by this compound .
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : The anti-inflammatory effects were assessed in models of inflammation, demonstrating the compound's ability to reduce inflammatory markers significantly .
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-3-8-16(24-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(22)7-5-12/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBPFLWLPNZKS-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302917-79-9 |
Source
|
Record name | N'-(1-(4-HO-PHENYL)ETHYLIDENE)-3-(5-ME-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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